3-Amino-6-(4-methyl-1-piperazinyl)pyridine Hydrochloride

Description

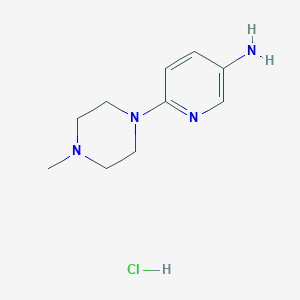

3-Amino-6-(4-methyl-1-piperazinyl)pyridine Hydrochloride is a heterocyclic organic compound featuring a pyridine backbone substituted with an amino group at the 3-position and a 4-methylpiperazinyl group at the 6-position. The piperazine moiety enhances solubility and bioavailability, a common strategy in pharmaceutical design . The hydrochloride salt form improves stability and facilitates formulation into solid dosage forms .

Properties

IUPAC Name |

6-(4-methylpiperazin-1-yl)pyridin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.ClH/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10;/h2-3,8H,4-7,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNLDLCXUNIOJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697348 | |

| Record name | 6-(4-Methylpiperazin-1-yl)pyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82205-57-0 | |

| Record name | 6-(4-Methylpiperazin-1-yl)pyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(4-methyl-1-piperazinyl)pyridine Hydrochloride typically involves the reaction of 3-amino-6-chloropyridine with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(4-methyl-1-piperazinyl)pyridine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may produce various reduced derivatives .

Scientific Research Applications

3-Amino-6-(4-methyl-1-piperazinyl)pyridine Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of biological pathways and mechanisms.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 3-Amino-6-(4-methyl-1-piperazinyl)pyridine Hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Pharmaceuticals

Levofloxacin Hydrochloride

- Structure : Levofloxacin contains a benzoxazine core substituted with a 4-methylpiperazinyl group, a fluorine atom, and a carboxylic acid .

- Key Differences: The pyridine ring in 3-Amino-6-(4-methyl-1-piperazinyl)pyridine Hydrochloride is replaced by a fused benzoxazine system in levofloxacin. Levofloxacin’s carboxylic acid group enhances bacterial topoisomerase binding, a feature absent in the target compound.

- Functional Implications :

Table 1: Physicochemical Comparison

| Property | 3-Amino-6-(4-methyl-1-piperazinyl)pyridine HCl | Levofloxacin HCl |

|---|---|---|

| Molecular Weight (g/mol) | ~267.7 | 460.4 |

| Core Structure | Pyridine | Benzoxazine |

| Key Functional Groups | Amino, 4-methylpiperazinyl | Carboxylic acid, Fluorine |

| Solubility | High (due to piperazine HCl salt) | Moderate in water |

Heterocyclic Amines in Dietary Mutagens

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)

- Structure : Imidazopyridine with phenyl and methyl substituents .

- Key Differences: PhIP lacks the piperazinyl group but shares a pyridine/imidazole backbone. The amino group in PhIP is critical for DNA adduct formation and carcinogenicity .

- Functional Implications: PhIP is a potent dietary carcinogen inducing colon and mammary tumors in rodents , whereas the target compound’s piperazinyl group may mitigate such reactivity due to steric hindrance.

2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)

- Structure: Quinoline fused with an imidazole ring .

- Functional Comparison: IQ’s planar structure facilitates intercalation into DNA, promoting mutagenesis . The target compound’s non-planar piperazinyl group likely reduces DNA interaction, suggesting lower genotoxic risk.

Table 2: Toxicological and Mechanistic Profiles

Pharmacological and Toxicological Considerations

- DNA Adduct Formation: Dietary heterocyclic amines like PhIP and IQ form guanine adducts, initiating carcinogenesis even at low doses . In contrast, the target compound’s sterically hindered piperazinyl group may limit DNA binding, though this requires experimental validation.

- Dosage and Exposure : Levofloxacin’s clinical use involves controlled dosing (250–750 mg/day) , whereas heterocyclic amines in cooked foods expose humans to ~ng–µg quantities daily, cumulatively increasing cancer risk . The target compound’s safety profile would depend on its therapeutic index and metabolic pathways.

Biological Activity

3-Amino-6-(4-methyl-1-piperazinyl)pyridine hydrochloride is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and a piperazine moiety. This structural configuration is crucial for its biological activity, as it influences interactions with various biological targets.

1. Antimicrobial Activity

Research has indicated that derivatives of piperazine, including this compound, exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.0039 |

| Compound B | E. coli | 0.025 |

2. Anticancer Activity

The compound has been investigated for its potential in cancer therapy, particularly in targeting B-cell lymphoma through inhibition of the BCL6 transcriptional repressor . The optimization of related compounds has yielded inhibitors with IC50 values as low as 4.8 nM, indicating strong antiproliferative effects.

Case Study: BCL6 Inhibition

In a study aimed at developing an in vivo chemical probe for BCL6 inhibition, derivatives of 3-Amino-6-(4-methyl-1-piperazinyl)pyridine were shown to effectively degrade BCL6 and inhibit tumor growth in preclinical models .

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes involved in cellular signaling pathways. The piperazine ring is known to enhance binding affinity to various receptors, which may explain the compound's diverse pharmacological effects.

Safety and Toxicity

Safety assessments indicate that the compound exhibits low toxicity profiles in preliminary studies. However, further investigations are necessary to fully understand the safety margins and potential adverse effects associated with prolonged use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Amino-6-(4-methyl-1-piperazinyl)pyridine Hydrochloride?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the pyridine core can be functionalized with a 4-methylpiperazine group through palladium-catalyzed cross-coupling or SNAr (nucleophilic aromatic substitution) reactions. Chlorinated pyridine intermediates (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride) are often used, followed by amination and subsequent hydrochloride salt formation . Solvent selection (e.g., dichloromethane or DMF) and stoichiometric control of reagents are critical to avoid side products.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : For structural confirmation, focusing on aromatic proton signals (δ 7.5–8.5 ppm for pyridine) and piperazinyl methyl groups (δ 2.3–3.1 ppm) .

- HPLC : To assess purity, using a C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak ([M+H]⁺ expected at m/z ~294.2) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- First Aid : For skin contact, rinse immediately with water; for eye exposure, flush with saline for 15 minutes. Seek medical attention if irritation persists .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Methodological Answer : Yield optimization requires precise control of stoichiometry and reaction conditions. For example:

- Excess Reagents : A 25–50% excess of 4-methylpiperazine ensures complete substitution of chlorinated intermediates .

- Catalytic Systems : Use Pd(PPh₃)₄ or CuI/ligand systems for coupling reactions, with reaction temperatures maintained at 80–100°C .

- Work-Up : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures .

Q. How can spectral data ambiguities (e.g., overlapping NMR signals) be resolved?

- Methodological Answer :

- 2D NMR : Utilize COSY and HSQC to distinguish aromatic protons from piperazinyl signals .

- Deuterated Solvents : Use DMSO-d₆ to enhance resolution of amine protons.

- Crystallography : Single-crystal X-ray diffraction (as in piperazinyl-pyridinone derivatives) confirms bond angles and substituent positions .

Q. What strategies mitigate hazardous byproducts during large-scale synthesis?

- Methodological Answer :

- Byproduct Monitoring : Use LC-MS to detect chlorinated impurities (e.g., residual 2-chloropyridine derivatives) .

- Neutralization : Treat acidic waste with sodium bicarbonate before disposal .

- Scavenging Agents : Employ polymer-supported scavengers (e.g., trisamine resins) to trap excess reagents .

Q. How can the compound’s mechanism of action in biological systems be studied?

- Methodological Answer :

- Kinetic Studies : Monitor receptor binding via surface plasmon resonance (SPR) or fluorescence polarization assays.

- Isotopic Labeling : Synthesize ¹⁴C-labeled analogs to trace metabolic pathways .

- Computational Modeling : Density Functional Theory (DFT) to predict interactions with enzymatic active sites (e.g., kinase inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.